2-ethoxy-4-nitrobenzonitrile
Overview
Description
2-Ethoxy-4-nitrobenzonitrile is an organic compound with the molecular formula C9H8N2O3. It is a derivative of benzonitrile, characterized by the presence of an ethoxy group at the second position and a nitro group at the fourth position on the benzene ring. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-4-nitrobenzonitrile typically involves the nitration of 2-ethoxybenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The nitration reaction is carefully monitored to avoid over-nitration and to ensure the selective formation of the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-nitrobenzonitrile undergoes various chemical reactions, including:
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, Pd/C or Raney nickel as catalysts, and methanol or ethanol as solvents.
Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Reduction: 2-ethoxy-4-aminobenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-4-nitrobenzonitrile is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: As a precursor in the manufacture of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-ethoxy-4-nitrobenzonitrile involves its interaction with specific molecular targets. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the catalyst . The compound’s reactivity is influenced by the electron-withdrawing nature of the nitro group and the electron-donating effect of the ethoxy group, which affect the overall electron density on the benzene ring .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-nitrobenzonitrile: Similar structure but with a methoxy group instead of an ethoxy group.
2-Chloro-4-nitrobenzonitrile: Contains a chloro group instead of an ethoxy group.
2-Fluoro-4-nitrobenzonitrile: Contains a fluoro group instead of an ethoxy group.
Uniqueness
2-Ethoxy-4-nitrobenzonitrile is unique due to the presence of the ethoxy group, which imparts different electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in specific synthetic applications .
Properties
IUPAC Name |
2-ethoxy-4-nitrobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-2-14-9-5-8(11(12)13)4-3-7(9)6-10/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXNPKHTHFLAAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)[N+](=O)[O-])C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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